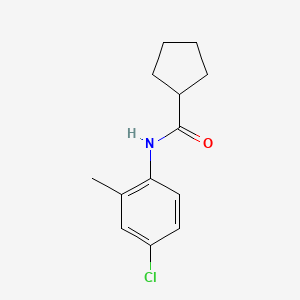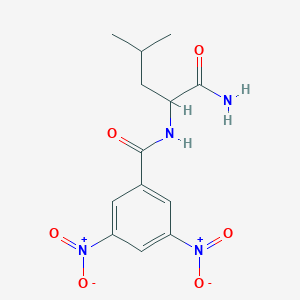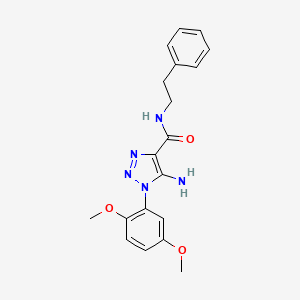
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane, also known as TMD or Ro5-4864, is a synthetic compound that belongs to the benzodiazepine family. It was first synthesized in the 1970s and has been extensively studied for its potential therapeutic applications in various areas of biomedical research.
Mecanismo De Acción
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane acts as a selective ligand for the peripheral benzodiazepine receptor (PBR), also known as the translocator protein (TSPO). The PBR is located on the outer mitochondrial membrane and is involved in various cellular processes such as apoptosis, neuroinflammation, and mitochondrial function. Activation of the PBR by 1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane leads to the modulation of these processes, resulting in its therapeutic effects.
Biochemical and Physiological Effects
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has been shown to have various biochemical and physiological effects in animal models. It has been shown to reduce anxiety-like behavior, increase the threshold for seizures, and protect against oxidative stress and neuroinflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has several advantages for lab experiments. It has a high affinity and selectivity for the PBR, making it a useful tool for studying the role of the PBR in various cellular processes. It is also relatively stable and has a long half-life, allowing for prolonged exposure in experiments. However, it has limitations such as poor solubility in aqueous solutions and potential toxicity at high concentrations.
Direcciones Futuras
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has several potential future directions for research. It can be further investigated for its therapeutic potential in various neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. It can also be studied for its potential use as a diagnostic tool for various cancers and inflammatory diseases. Additionally, new derivatives of 1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane can be synthesized and tested for their potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane involves the reaction of 2,4,5-trimethoxybenzoyl chloride with 1-methyl-1,4-diazepane in the presence of a base. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry. The synthesis method has been optimized over the years to increase the yield and purity of the product.
Aplicaciones Científicas De Investigación
1-methyl-4-(2,4,5-trimethoxybenzoyl)-1,4-diazepane has been extensively studied for its potential therapeutic applications in various areas of biomedical research. It has been shown to have anxiolytic, anticonvulsant, and neuroprotective effects in animal models. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
IUPAC Name |
(4-methyl-1,4-diazepan-1-yl)-(2,4,5-trimethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4/c1-17-6-5-7-18(9-8-17)16(19)12-10-14(21-3)15(22-4)11-13(12)20-2/h10-11H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUBPTHBCCTISE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C(=O)C2=CC(=C(C=C2OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-1,4-diazepan-1-yl)(2,4,5-trimethoxyphenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1,1-bis(trifluoromethyl)propyl]-N'-(sec-butyl)urea](/img/structure/B5171507.png)
![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B5171518.png)

![N-[2-(3-bromo-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-(4-chlorophenyl)acetamide](/img/structure/B5171525.png)

![N-({[2-chloro-5-(propionylamino)phenyl]amino}carbonothioyl)-3,4,5-trimethoxybenzamide](/img/structure/B5171534.png)
![ethyl N-{[3-(4-methylphenyl)-1-adamantyl]carbonyl}glycinate](/img/structure/B5171538.png)

![2-[5-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]-N-phenylacetamide](/img/structure/B5171563.png)
![N-(2,6-dimethylphenyl)-N'-[2-(4-phenyl-1-piperazinyl)ethyl]urea](/img/structure/B5171573.png)
![3-iodo-N-{[(3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5171574.png)
![1-[cyclohexyl(methyl)amino]-3-(3-methoxyphenoxy)-2-propanol hydrochloride](/img/structure/B5171586.png)
